Chlorosuccinic acid

Description

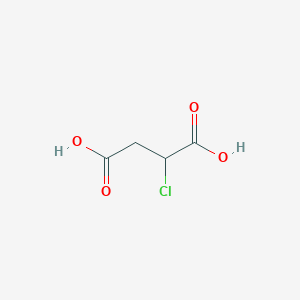

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGKXSHUKXMDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021526 | |

| Record name | Chlorobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16045-92-4 | |

| Record name | Chlorosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7056CM1PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of (S)-2-Chlorosuccinic Acid from L-Aspartic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-chlorosuccinic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules. Its stereochemistry makes it a crucial intermediate for creating complex target molecules with specific biological activities. A common and cost-effective method for its synthesis involves the diazotization of the readily available and inexpensive amino acid, L-aspartic acid. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data associated with this transformation.

Reaction Mechanism: A Stereospecific Conversion

The synthesis of (S)-2-chlorosuccinic acid from L-aspartic acid proceeds via a diazotization reaction followed by a nucleophilic substitution. The reaction is notable for proceeding with retention of configuration at the C2 chiral center, which is crucial for maintaining the desired stereochemistry in the final product.

The overall transformation is as follows:

L-Aspartic Acid → (S)-2-Chlorosuccinic Acid

The mechanism involves two primary stages:

-

Diazotization: The primary amino group of L-aspartic acid reacts with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

-

Nucleophilic Substitution with Retention of Stereochemistry: The diazonium group is displaced by a chloride ion. The observed retention of the (S)-configuration is explained by a neighboring group participation (NGP) mechanism. The adjacent carboxyl group acts as an internal nucleophile, attacking the carbon atom bearing the diazonium group and displacing the nitrogen gas (N₂) in an intramolecular Sₙ2 reaction. This step proceeds with an inversion of configuration, forming a highly strained α-lactone intermediate. Subsequently, a chloride ion (Cl⁻) from the hydrochloric acid attacks the α-lactone, also via an Sₙ2 mechanism. This second nucleophilic attack inverts the configuration again. The net result of these two successive inversions is an overall retention of the original stereochemistry.

Enantioselective Synthesis of Chlorosuccinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chlorosuccinic acid derivatives represents a critical challenge and opportunity in modern organic chemistry and drug development. These chiral building blocks are valuable intermediates for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, amino acid analogues, and complex natural products. This technical guide provides an in-depth overview of the core strategies for achieving high enantioselectivity in the synthesis of these important compounds, focusing on organocatalytic and biocatalytic approaches. Detailed experimental protocols, comparative data, and mechanistic insights are presented to facilitate the practical application of these methods in a research and development setting.

Organocatalytic α-Chlorination of Succinic Acid Derivatives

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. In the context of chlorosuccinic acid derivatives, the strategy typically involves the in situ generation of a chiral enamine or enolate intermediate from a succinic acid precursor, which then reacts with an electrophilic chlorine source.

Amine Catalysis via Enamine Intermediate

Secondary amine catalysts, such as proline and its derivatives, can react with one of the carbonyl groups of a succinic acid derivative (e.g., a mono-ester or anhydride) to form a chiral enamine. This enamine then undergoes diastereoselective attack by a chlorinating agent.

Key Catalysts and Reagents:

-

Catalysts: L-Proline, (2R,5R)-diphenylpyrrolidine, and other chiral secondary amines.

-

Chlorinating Agents: N-chlorosuccinimide (NCS), polychlorinated quinones.

-

Substrates: Succinic anhydride (B1165640), mono-esters of succinic acid.

General Workflow:

The general workflow for the organocatalytic α-chlorination of a succinic acid derivative is depicted below. The reaction proceeds through the formation of a chiral enamine intermediate, which directs the stereoselective attack of the electrophilic chlorine source. Subsequent hydrolysis releases the catalyst and yields the enantioenriched α-chlorosuccinic acid derivative.

Data Summary: Organocatalytic α-Chlorination of Aldehydes (Model System)

While specific data for the direct α-chlorination of succinic acid derivatives is sparse in the literature, extensive research on the analogous reaction with aldehydes provides a strong predictive framework. The following table summarizes representative results for the organocatalytic α-chlorination of various aldehydes, which can be considered model substrates.

| Entry | Aldehyde Substrate | Catalyst (mol%) | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Propanal | L-Proline (20) | NCS | CH2Cl2 | 0 | 85 | 92 | [1][2] |

| 2 | Hexanal | (2R,5R)-Diphenylpyrrolidine (10) | NCS | Dichloroethane | 25 | 99 | 94 | [3] |

| 3 | 3-Phenylpropanal | L-Proline amide (15) | NCS | Toluene | 0 | 91 | 90 | [1] |

| 4 | Octanal | Imidazolidinone catalyst (5) | Perchloroquinone | Acetone | -30 | 91 | 92 | [MacMillan et al., J. Am. Chem. Soc. 2004, 126, 4108-4109] |

Experimental Protocol: General Procedure for Organocatalytic α-Chlorination

The following is a generalized experimental protocol adapted from studies on the α-chlorination of aldehydes, which can be optimized for succinic acid derivatives.[1][2][3]

-

To a stirred solution of the succinic acid mono-ester (1.0 mmol) and the chiral amine catalyst (0.1-0.2 mmol) in the appropriate solvent (5 mL) at the desired temperature (e.g., 0 °C), add the N-chlorosuccinimide (1.1 mmol) in one portion.

-

Stir the reaction mixture at this temperature and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-chlorosuccinic acid derivative.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Approaches to Chiral Chlorosuccinic Acid Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While direct enzymatic chlorination of succinic acid is not a well-established method, a powerful strategy involves the use of enzymes to generate a chiral precursor that can be subsequently converted to the desired chlorosuccinic acid derivative. Halogenase enzymes are also an emerging area of research for direct biocatalytic halogenation.

Chemoenzymatic Synthesis via Chiral Precursors

A prominent chemoenzymatic route to chiral chlorosuccinic acid derivatives starts from readily available chiral precursors, such as amino acids. For instance, (S)-aspartic acid can be converted to (S)-chlorosuccinic acid.

Conceptual Pathway:

This conceptual pathway illustrates the conversion of a chiral amino acid to a chiral chlorosuccinic acid derivative. The key step is the stereoretentive displacement of the amino group with a chlorine atom, often via a diazotization reaction.

Biocatalytic Halogenation

The direct enzymatic halogenation of organic substrates is a rapidly developing field. Halogenase enzymes, particularly FADH2-dependent halogenases, are capable of site-selective and stereoselective halogenation of a variety of substrates.[4] While the application of these enzymes to simple dicarboxylic acids like succinic acid is still an area of active research, it represents a promising future direction for the direct and environmentally benign synthesis of chiral chlorosuccinic acid derivatives.

Data Summary: Biocatalytic Halogenation (General)

The following table provides a general overview of the capabilities of halogenase enzymes.

| Enzyme Type | Halogen Source | Substrate Scope | Key Features | Reference |

| FADH2-dependent Halogenases | Cl-, Br-, I- | Electron-rich aromatics, activated C-H bonds | High regio- and stereoselectivity | [4] |

| Vanadium-dependent Haloperoxidases | Cl-, Br-, I- | Alkenes, alkynes, aromatics | Forms hypohalous acids as intermediates | [5] |

Experimental Protocol: Synthesis of (S)-Chlorosuccinic Anhydride from (S)-Aspartic Acid (Adapted)

This protocol is adapted from procedures for the conversion of amino acids to halo acids and the subsequent formation of anhydrides.[6]

-

Diazotization and Chlorination:

-

Dissolve (S)-aspartic acid (1.0 equiv) in cold, concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite (B80452) (1.1 equiv) in water while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for several hours until the evolution of nitrogen gas ceases.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous MgSO4, filter, and carefully remove the solvent under reduced pressure to yield crude (S)-chlorosuccinic acid.

-

-

Anhydride Formation:

-

Treat the crude (S)-chlorosuccinic acid with acetic anhydride (2.0 equiv).

-

Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.

-

Remove the excess acetic anhydride and acetic acid under vacuum to obtain the crude (S)-chlorosuccinic anhydride.

-

Purify the product by distillation or recrystallization.

-

Conclusion

The enantioselective synthesis of chlorosuccinic acid derivatives is a field with significant potential for the development of novel pharmaceuticals and fine chemicals. While direct, highly enantioselective catalytic chlorination of succinic acid derivatives remains a challenging area, promising strategies exist through the application of modern organocatalytic methods, demonstrated to be effective on model aldehyde systems, and through chemoenzymatic approaches leveraging the chiral pool of amino acids. The continued development of novel catalysts and biocatalysts, particularly halogenase enzymes, is expected to provide more direct and efficient routes to these valuable chiral building blocks in the future. This guide provides a foundational understanding and practical starting points for researchers to explore and optimize these synthetic transformations.

References

- 1. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 3. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]

- 4. Biological dehalogenation and halogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of Chlorosuccinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of chlorosuccinic acid, a halogenated derivative of succinic acid. The document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for researchers engaged in its study. The methodologies presented herein are standardized protocols applicable to the analysis of solid organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of chlorosuccinic acid. This data is derived from established principles of spectroscopy and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Chlorosuccinic Acid

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 2H | -COOH |

| ~4.6 | Doublet of doublets | 1H | -CH(Cl)- |

| ~3.0 | Doublet of doublets | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for Chlorosuccinic Acid

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | -COOH |

| ~170 | -COOH |

| ~55 | -CH(Cl)- |

| ~38 | -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for Chlorosuccinic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1720-1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1320-1210 | Medium | C-O stretch |

| 1440-1395 | Medium | O-H bend |

| 800-600 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of Chlorosuccinic Acid

| m/z | Proposed Fragment | Notes |

| 152/154 | [C₄H₅ClO₄]⁺ | Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for Chlorine. |

| 117 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 107/109 | [M - COOH]⁺ | Loss of a carboxyl group. |

| 71 | [C₃H₄O₂]⁺ | Further fragmentation. |

| 45 | [COOH]⁺ | Carboxyl fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of chlorosuccinic acid to determine its chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry chlorosuccinic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to the specific probe and solvent used to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in chlorosuccinic acid.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid chlorosuccinic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands in the spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of chlorosuccinic acid.

Methodology:

-

Sample Derivatization:

-

Due to the low volatility of carboxylic acids, a derivatization step is necessary. A common method is silylation.

-

In a sealed vial, react a small, accurately weighed amount of chlorosuccinic acid with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions:

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of the derivatized analyte from any impurities or solvent peaks.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Operate the mass spectrometer in electron ionization (EI) mode, typically at 70 eV.

-

Acquire data in full scan mode over a suitable mass range (e.g., m/z 40-400).

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized chlorosuccinic acid in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

-

Compare the obtained spectrum with mass spectral libraries (e.g., NIST) for confirmation.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of chlorosuccinic acid.

An In-depth Technical Guide on the Stability and Degradation Pathways of Chlorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of chlorosuccinic acid. Due to the limited availability of direct experimental data for chlorosuccinic acid, this guide synthesizes information from analogous compounds, particularly other α-chloro aliphatic carboxylic acids and succinic acid derivatives, to project its stability profile. This document outlines the probable degradation mechanisms under hydrolytic, thermal, and biological stress conditions. Detailed experimental protocols for conducting stability and degradation studies, including forced degradation and biodegradability assessments, are provided. Furthermore, this guide presents visual representations of the predicted degradation pathways and a general experimental workflow to facilitate a deeper understanding of the molecule's behavior under various stressors. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with chlorosuccinic acid, enabling informed decisions on its handling, formulation, and development.

Introduction

Chlorosuccinic acid, a halogenated derivative of succinic acid, is a C4-dicarboxylic acid with a chlorine atom at the α-position[1]. Its structural features make it a versatile building block in organic synthesis. However, the presence of the electron-withdrawing chlorine atom and two carboxylic acid groups influences its chemical stability, making it susceptible to various degradation pathways. Understanding the stability of chlorosuccinic acid and its degradation products is crucial for its application in drug development and other scientific research, as these factors can impact efficacy, safety, and storage requirements.

This guide aims to provide a thorough understanding of the stability and degradation of chlorosuccinic acid by examining its predicted behavior under different stress conditions, including hydrolysis, thermal decomposition, and biodegradation.

Physicochemical Properties

A summary of the key physicochemical properties of chlorosuccinic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClO₄ | [1] |

| Molecular Weight | 152.53 g/mol | [1] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in water | [2] |

Stability and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products[3][4][5]. The following sections outline the predicted degradation pathways of chlorosuccinic acid under various stress conditions, based on the known reactivity of α-chloro carboxylic acids and related compounds.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many organic compounds in aqueous environments[6][7]. The rate of hydrolysis is often dependent on pH and temperature. For chlorosuccinic acid, hydrolysis is expected to proceed via nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion or water molecule.

3.1.1. Proposed Hydrolytic Degradation Pathway

Under aqueous conditions, particularly at neutral to alkaline pH, the chlorine atom is susceptible to nucleophilic attack, leading to the formation of malic acid (2-hydroxysuccinic acid) and hydrochloric acid. In acidic conditions, the reaction may be slower. The proposed pathway is illustrated in the diagram below.

3.1.2. Expected Quantitative Data

| Condition | Expected Degradation Products | Predicted Rate |

| Acidic (e.g., 0.1 M HCl) | Malic acid, HCl | Slow |

| Neutral (e.g., Water) | Malic acid, HCl | Moderate |

| Basic (e.g., 0.1 M NaOH) | Malate salt, NaCl | Fast |

Thermal Degradation

Thermal stress can induce decomposition of organic molecules. For chlorosuccinic acid, thermal degradation is likely to involve decarboxylation and dehydrochlorination, similar to other carboxylic acids and chlorinated hydrocarbons[1][8][9].

3.2.1. Proposed Thermal Degradation Pathways

Upon heating, chlorosuccinic acid may undergo several decomposition reactions. A likely primary pathway is the elimination of hydrogen chloride (HCl) to form fumaric acid or maleic acid. Another potential pathway is decarboxylation (loss of CO₂) to yield 3-chloropropanoic acid, which could further degrade.

3.2.2. Expected Quantitative Data

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for studying thermal decomposition[10][11][12][13]. While specific TGA/DSC data for chlorosuccinic acid is not available, analysis of succinic acid suggests decomposition occurs at elevated temperatures[14][15]. The presence of the C-Cl bond may lower the decomposition temperature compared to succinic acid.

| Parameter | Predicted Value | Analytical Method |

| Onset Decomposition Temp. (Tonset) | 150 - 250 °C | TGA/DSC |

| Peak Decomposition Temp. (Tpeak) | 200 - 300 °C | TGA/DSC |

| Major Decomposition Products | Fumaric acid, Maleic acid, HCl, CO₂ | Py-GC-MS |

| Enthalpy of Decomposition (ΔHd) | Endothermic/Exothermic | DSC |

Biodegradation

The biodegradability of chlorinated aliphatic compounds has been studied, and various microorganisms, particularly Pseudomonas species, have been shown to degrade these compounds[5][16][17][18][19][20]. The degradation typically involves enzymatic dehalogenation.

3.3.1. Proposed Biodegradation Pathway

The biodegradation of chlorosuccinic acid is likely initiated by a dehalogenase enzyme, which removes the chlorine atom to form succinic acid. Succinic acid is a common metabolite that can then enter the citric acid cycle and be mineralized to carbon dioxide and water.

3.3.2. Expected Quantitative Data

The OECD 301B (CO₂ Evolution Test) is a standard method for assessing ready biodegradability[2][10][14][21][22][23][24][25][26][27]. Based on the biodegradability of other short-chain carboxylic acids, chlorosuccinic acid may exhibit some level of biodegradation.

| Test Parameter | Expected Result |

| Biodegradation after 28 days (%) | 20 - 60% |

| Classification | Potentially biodegradable |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and degradation of chlorosuccinic acid.

Forced Degradation Study

A forced degradation study is performed to identify the likely degradation products and pathways under stress conditions[3][4][5][23][28].

4.1.1. General Experimental Workflow

4.1.2. Protocol for Hydrolytic Degradation

-

Preparation of Stock Solution: Prepare a stock solution of chlorosuccinic acid in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 1, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

4.1.3. Protocol for Thermal Degradation

-

Solid State: Place a known amount of solid chlorosuccinic acid in a controlled temperature oven at a specified temperature (e.g., 80°C) for a defined period. At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

-

Solution State: Heat the stock solution of chlorosuccinic acid at a specified temperature (e.g., 60°C) for a defined period and analyze at different time intervals.

Analytical Method for Stability Indicating Assay

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products[8][13][16][18][27][29][30].

4.2.1. Proposed HPLC-UV/MS Method

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm and/or Mass Spectrometry (ESI, negative ion mode) |

| Injection Volume | 10 µL |

4.2.2. Method Validation The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust[4][21][29].

Biodegradability Testing (OECD 301B)

The OECD 301B test is a standardized method to determine the ready biodegradability of organic chemicals[2][10][14][21][22][23][24][25][26][27].

4.3.1. Protocol for OECD 301B Test

-

Test System: The test is conducted in a mineral medium containing a known concentration of the test substance (chlorosuccinic acid) and a microbial inoculum (e.g., activated sludge).

-

Incubation: The test vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.

-

Aeration: The system is aerated with CO₂-free air.

-

Measurement: The amount of CO₂ produced from the biodegradation of the test substance is measured at regular intervals and is used to calculate the percentage of biodegradation.

-

Control: A blank control with only the inoculum and a reference control with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

Conclusion

While direct experimental data on the stability and degradation of chlorosuccinic acid is limited, this technical guide provides a comprehensive overview based on the established chemistry of analogous compounds. The primary degradation pathways are predicted to be hydrolysis to malic acid, thermal decomposition to fumaric/maleic acid and through decarboxylation, and biodegradation via dehalogenation to succinic acid. The provided experimental protocols offer a robust framework for researchers to conduct detailed stability and degradation studies. Further experimental work is necessary to obtain quantitative data on degradation kinetics and to definitively identify all degradation products. This will enable a complete stability profile of chlorosuccinic acid, which is essential for its safe and effective application in scientific research and drug development.

References

- 1. Chlorosuccinic acid | C4H5ClO4 | CID 27655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. 4170-24-5|2-Chlorobutanoic acid|BLD Pharm [bldpharm.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. researchgate.net [researchgate.net]

- 9. cetco.com [cetco.com]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. smithers.com [smithers.com]

- 14. echemi.com [echemi.com]

- 15. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 22. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. d-nb.info [d-nb.info]

- 25. 2-chlorobutanoic acid [chemister.ru]

- 26. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 28. ijarsct.co.in [ijarsct.co.in]

- 29. Photocatalytic degradation of 2-phenethyl-2-chloroethyl sulfide in liquid and gas phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mjcce.org.mk [mjcce.org.mk]

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorosuccinic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the stereoisomers of 2,3-dichlorosuccinic acid. Due to the presence of two chiral centers, this compound exists as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). While data for the meso and racemic (a mixture of the enantiomers) forms are available, specific experimental values for the individual enantiomers are not readily found in the surveyed literature.

Physical and Chemical Properties

The following tables summarize the known quantitative data for the stereoisomers of 2,3-dichlorosuccinic acid.

Table 1: Physical Properties of 2,3-Dichlorosuccinic Acid Isomers

| Property | meso-(2R,3S)-2,3-Dichlorosuccinic Acid | Racemic (DL)-2,3-Dichlorosuccinic Acid | (2R,3R)- and (2S,3S)-2,3-Dichlorosuccinic Acid |

| Melting Point | 217-218 °C (decomposes)[1] | 168 °C[2] | Data not available |

| Boiling Point | 232.4 °C at 760 mmHg (Predicted)[3] | 267.5 °C (Rough estimate)[2] | Data not available |

| Density | 1.742 g/cm³ (Predicted)[3] | 1.6997 g/cm³ (Rough estimate)[2] | Data not available |

| Specific Rotation ([α]D) | 0° (achiral) | 0° (racemic mixture) | Data not available for individual enantiomers |

Table 2: Chemical Properties of 2,3-Dichlorosuccinic Acid Isomers

| Property | meso-(2R,3S)-2,3-Dichlorosuccinic Acid | Racemic (DL)-2,3-Dichlorosuccinic Acid | (2R,3R)- and (2S,3S)-2,3-Dichlorosuccinic Acid |

| pKa1 | 1.79 (Predicted)[3] | Data not available | Data not available |

| pKa2 | Data not available | Data not available | Data not available |

| Molecular Formula | C₄H₄Cl₂O₄[1] | C₄H₄Cl₂O₄[2] | C₄H₄Cl₂O₄ |

| Molecular Weight | 186.98 g/mol [1] | 186.98 g/mol [2] | 186.98 g/mol |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are outlined below.

Determination of Melting Point using a Mel-Temp Apparatus

This protocol describes the determination of the melting point range of a solid organic compound.

Materials:

-

Mel-Temp apparatus[4]

-

Capillary tubes (sealed at one end)[4]

-

Sample of the chlorosuccinic acid isomer

-

Mortar and pestle (for grinding crystalline samples)

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry, crystalline sample onto a clean, dry watch glass.

-

If necessary, finely powder the sample using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube to a depth of 2-3 mm.[4]

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.[4]

-

-

Apparatus Setup:

-

Melting Point Determination:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimated range. Allow the apparatus to cool before performing a more accurate measurement.[5]

-

For an accurate measurement, set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point.[4]

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the melting point.[5]

-

Observe the sample through the eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[5]

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[5]

-

The recorded range is the melting point of the sample.

-

-

Shutdown:

-

Turn off the Mel-Temp apparatus.

-

Allow the apparatus to cool completely before storing.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Determination of Specific Rotation using a Polarimeter

This protocol outlines the procedure for measuring the specific rotation of a chiral compound in solution.

Materials:

-

Polarimeter[6]

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)[7]

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., water, ethanol)

-

Sample of the chiral chlorosuccinic acid isomer

Procedure:

-

Solution Preparation:

-

Accurately weigh a known mass of the chiral sample using an analytical balance.

-

Dissolve the sample in a known volume of a suitable solvent using a volumetric flask to achieve a precise concentration (c), typically in g/mL.[8]

-

-

Polarimeter Calibration (Blank Measurement):

-

Turn on the polarimeter and allow the light source (typically a sodium D-line) to stabilize.

-

Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. Ensure there are no air bubbles in the light path.[7]

-

Place the filled cell into the polarimeter's sample chamber.

-

Measure the optical rotation of the solvent and set this value to zero. This is the blank reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell with the solution, again ensuring no air bubbles are present.[7]

-

Place the sample cell back into the polarimeter.

-

Measure the observed optical rotation (α) of the sample solution. Record the value and the direction of rotation (+ for dextrorotatory, - for levorotatory).[9]

-

Record the temperature (T) at which the measurement is taken.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation ([α]Tλ) using the following formula:[8] [α]Tλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the polarimeter cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

T = temperature in degrees Celsius

-

λ = wavelength of the light source (e.g., "D" for the sodium D-line)

-

-

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of a dicarboxylic acid.

Materials:

-

pH meter with a combination pH electrode[10]

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Sample of the chlorosuccinic acid isomer

-

Deionized water (carbonate-free)

-

Standard pH buffers (e.g., pH 4, 7, 10) for calibration

Procedure:

-

Preparation and Calibration:

-

Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.[10]

-

Accurately weigh a known amount of the chlorosuccinic acid isomer and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

-

Titration:

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and does not come into contact with the stir bar.

-

Fill the buret with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution to the beaker while stirring gently.[11]

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

-

Continue adding titrant and recording data until the pH has risen significantly, well past the expected equivalence points.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence points (the points of steepest inflection) from the titration curve. For a dicarboxylic acid, there will be two equivalence points. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volumes at the half-equivalence points (half the volume of NaOH added to reach each equivalence point) correspond to the pKa values.

-

At the first half-equivalence point, pH = pKa₁.

-

At the second half-equivalence point, pH = pKa₂.

-

Mandatory Visualization

Walden Inversion Cycle

The Walden inversion is a classic example of a reaction cycle in stereochemistry that involves the inversion of a chiral center. It was first demonstrated by Paul Walden through the interconversion of the enantiomers of malic acid and chlorosuccinic acid. The cycle illustrates key SN2 reactions with inversion and retention of configuration.

Caption: The Walden Inversion Cycle illustrating the interconversion of chlorosuccinic acid enantiomers.

References

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. digicollections.net [digicollections.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Resolution of Racemic Chlorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methods for resolving racemic chlorosuccinic acid, a critical process in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other fine chemicals. The guide details the theoretical underpinnings, experimental protocols, and comparative data for the principal resolution strategies: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Introduction to Chiral Resolution

Chirality is a fundamental property in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Racemic chlorosuccinic acid, a versatile chiral building block, is often produced as an equal mixture of its (R)- and (S)-enantiomers. The separation of these enantiomers, known as chiral resolution, is a crucial step to access the desired stereoisomer. This guide explores the most pertinent and effective methods to achieve this separation.

Diastereomeric Salt Crystallization

This classical resolution technique remains a widely used and industrially viable method for separating enantiomers of acidic and basic compounds.[1][2][3]

Principle

The core principle involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent).[1][3] This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system.[2] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. The desired enantiomer of chlorosuccinic acid is subsequently liberated from the purified diastereomeric salt by treatment with a strong acid.

dot

Caption: Workflow for Diastereomeric Salt Crystallization.

Common Resolving Agents for Carboxylic Acids

A variety of chiral amines are commonly employed as resolving agents for acidic compounds like chlorosuccinic acid. The selection of the appropriate resolving agent and solvent system is often empirical and crucial for a successful resolution.

| Resolving Agent | Type |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine (B1679958) | Alkaloid |

| Cinchonidine | Alkaloid |

| (+)- or (-)-1-Phenylethylamine | Synthetic Amine |

| (+)- or (-)-Ephedrine | Alkaloid |

Experimental Protocol: Resolution with a Chiral Amine (General)

The following is a generalized protocol for the resolution of racemic chlorosuccinic acid via diastereomeric salt crystallization. Optimization of solvent, temperature, and stoichiometry is critical for achieving high yield and enantiomeric purity.

-

Salt Formation:

-

Dissolve racemic chlorosuccinic acid in a suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water).

-

In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

-

Slowly add the resolving agent solution to the racemic acid solution with stirring. The formation of a precipitate (the diastereomeric salts) may occur immediately or upon cooling.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

The mother liquor can be processed separately to recover the other enantiomer.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the mixture with a strong mineral acid (e.g., 1M HCl) to a pH where the chlorosuccinic acid is fully protonated and the chiral amine is in its protonated, water-soluble form.

-

Extract the liberated enantiomerically enriched chlorosuccinic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

-

-

Recovery of the Resolving Agent:

-

The acidic aqueous layer from the previous step contains the protonated chiral resolving agent.

-

The resolving agent can be recovered by basifying the solution (e.g., with 1M NaOH) and extracting with an organic solvent.

-

-

Analysis:

-

Determine the yield, melting point, specific rotation, and enantiomeric excess (ee%) of the resolved chlorosuccinic acid. The ee% is typically determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

-

Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions and are an increasingly popular "green" alternative to classical resolution.[4][5] For carboxylic acids, the resolution is typically performed on a corresponding ester derivative.

Principle

Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, an enzyme.[6] For the resolution of racemic chlorosuccinic acid, it is first converted to a diester (e.g., diethyl chlorosuccinate). A hydrolase, typically a lipase (B570770), is then used to selectively hydrolyze one of the enantiomers of the diester to the corresponding monoester, while leaving the other enantiomer of the diester largely unreacted.[7][8][9] The resulting mixture of the unreacted diester and the hydrolyzed monoester can then be separated based on their different chemical properties (e.g., by extraction).

dot

Caption: Workflow for Enzymatic Kinetic Resolution.

Common Enzymes

Lipases are the most frequently used class of enzymes for the kinetic resolution of esters. Several commercially available lipases have shown broad substrate specificity and high enantioselectivity.

| Enzyme | Source |

| Lipase B from Candida antarctica (CALB) | Fungal |

| Lipase from Pseudomonas cepacia (PCL) | Bacterial |

| Lipase from Candida rugosa (CRL) | Fungal |

| Lipase from Aspergillus niger | Fungal |

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Diethyl Chlorosuccinate (General)

-

Substrate Preparation: Synthesize racemic diethyl chlorosuccinate from racemic chlorosuccinic acid via Fischer esterification.

-

Enzymatic Hydrolysis:

-

In a temperature-controlled vessel, suspend the racemic diethyl chlorosuccinate in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0). An organic co-solvent (e.g., tert-butanol) may be added to improve substrate solubility.

-

Add the selected lipase (either as a crude powder or immobilized on a solid support).

-

Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) using a pH-stat by the automated addition of a dilute base solution (e.g., 0.1 M NaOH). The reaction progress can be monitored by the consumption of the base.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the hydrolyzed product.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, remove the enzyme (by filtration if immobilized).

-

Acidify the reaction mixture to a low pH (e.g., pH 2) with a strong acid.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Separate the unreacted diester from the monoester product. This can often be achieved by extraction with an aqueous base (e.g., NaHCO₃ solution), which will selectively deprotonate and dissolve the acidic monoester, leaving the neutral diester in the organic phase.

-

Acidify the aqueous layer and re-extract to isolate the enantiomerically enriched monoester.

-

-

Hydrolysis to Chlorosuccinic Acid:

-

Hydrolyze the separated, enantiomerically enriched diester and monoester to their corresponding chlorosuccinic acid enantiomers using standard acidic or basic hydrolysis conditions.

-

-

Analysis:

-

Determine the yield, specific rotation, and enantiomeric excess of both resolved products.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[10] It is widely used for determining the enantiomeric excess of resolved products and can also be employed for preparative-scale separations.

Principle

Chiral HPLC utilizes a chiral stationary phase (CSP) within the HPLC column.[8] The racemic mixture is passed through the column with a mobile phase. The enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This leads to different retention times for the two enantiomers, allowing for their separation.

dot

Caption: Workflow for Chiral HPLC Separation.

Common Chiral Stationary Phases for Acidic Compounds

For the separation of acidic compounds like chlorosuccinic acid, several types of CSPs are particularly effective.

| CSP Type | Description |

| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. These are very versatile and widely used.[3][11][12] |

| Macrocyclic Glycopeptide | Based on antibiotics like vancomycin (B549263) or teicoplanin.[2][13] They offer unique selectivity, especially for ionic and polar compounds. |

| Anion-Exchange | Specifically designed for the separation of acidic compounds, often based on quinine or quinidine (B1679956) derivatives.[14] |

Experimental Protocol: Chiral HPLC Method Development (General)

-

Column Selection:

-

Begin by screening a set of chiral columns known to be effective for acidic compounds, such as those listed in the table above (e.g., a polysaccharide-based column like Chiralpak AD-H or a macrocyclic glycopeptide column like Chirobiotic V).

-

-

Mobile Phase Selection:

-

Normal Phase: Typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. For acidic analytes, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) is usually necessary to suppress the ionization of the carboxyl groups and improve peak shape.

-

Reversed Phase: Typically uses a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An acidic buffer is used to maintain the analyte in its neutral form.

-

Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, often with acidic and/or basic additives to modulate retention and selectivity.

-

-

Method Optimization:

-

Mobile Phase Composition: Vary the ratio of the strong solvent to the weak solvent (e.g., the percentage of alcohol in hexane) to optimize the retention times and resolution.

-

Additive Concentration: Optimize the concentration of the acidic additive (e.g., TFA) to achieve the best peak shape and resolution.

-

Temperature: Column temperature can affect selectivity. Investigate a range of temperatures (e.g., 15-40 °C).

-

Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

-

-

Sample Preparation:

-

Dissolve the racemic chlorosuccinic acid in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

-

Analysis and Data Interpretation:

-

Inject the sample and record the chromatogram.

-

The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

-

Enantioselective Synthesis as an Alternative to Resolution

While resolution separates a pre-existing racemic mixture, enantioselective synthesis aims to create predominantly one enantiomer from the outset. A notable example relevant to chlorosuccinic acid is the Walden inversion .

In a classic experiment, (–)-malic acid is treated with phosphorus pentachloride (PCl₅) to produce (+)-chlorosuccinic acid.[7][11][15] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at the chiral center.[12][15][16] This method provides a direct route to one enantiomer of chlorosuccinic acid from an enantiomerically pure starting material, bypassing the need for resolution and avoiding the theoretical 50% loss of material inherent in classical resolution methods.[1]

Summary and Comparison of Methods

| Method | Advantages | Disadvantages | Best Suited For |

| Diastereomeric Salt Crystallization | Scalable, well-established, cost-effective for large quantities. | Trial-and-error for conditions, can be labor-intensive, theoretical max yield of 50% per cycle. | Industrial-scale production. |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, "green" chemistry. | Requires esterification/hydrolysis steps, theoretical max yield of 50% for each product. | Processes where mild conditions and high selectivity are critical. |

| Chiral HPLC | Direct separation, high resolution, applicable to small quantities, excellent for analytical determination of ee%. | Can be expensive for preparative scale, requires method development. | Analytical quantification and small-scale preparative separations. |

Conclusion

The resolution of racemic chlorosuccinic acid is a critical step for its use in the synthesis of enantiomerically pure pharmaceuticals and other specialty chemicals. This guide has detailed the primary methods for achieving this separation: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral HPLC. The choice of method depends on the scale of the separation, the desired purity, and economic considerations. For large-scale industrial production, diastereomeric salt crystallization remains a dominant technique. Enzymatic resolution offers a highly selective and environmentally friendly alternative, while chiral HPLC is indispensable for analytical verification and can be used for preparative purposes on a smaller scale. A thorough understanding of these techniques and their underlying principles is essential for researchers and professionals in the field of drug development and chiral chemistry.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. Chiral separations using the macrocyclic antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.tudelft.nl [repository.tudelft.nl]

- 5. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid screening of enzymes for the enzymatic hydrolysis of chiral esters in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 12. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. chromatographytoday.com [chromatographytoday.com]

CAS number for (R)-2-chlorosuccinic acid

An In-Depth Technical Guide to (R)-2-Chlorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-chlorosuccinic acid, a valuable chiral building block in organic synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the pharmaceutical and agrochemical industries.

(R)-2-Chlorosuccinic acid, also known as (R)-2-chlorobutanedioic acid, is a halogenated derivative of succinic acid.[1] Its chiral nature makes it a crucial intermediate for the synthesis of enantiomerically pure compounds.[2]

Table 1: Chemical Identifiers for (R)-2-Chlorosuccinic Acid

| Identifier | Value |

| CAS Number | 3972-40-5[3][4][5] |

| Molecular Formula | C4H5ClO4[3][4][5] |

| Molecular Weight | 152.53 g/mol [3][4][5] |

| IUPAC Name | (2R)-2-chlorobutanedioic acid[4] |

| Synonyms | D-Chlorosuccinic acid, (R)-Chlorosuccinic acid, D-2-Chlorosuccinic acid, (R)-(+)-2-CHLOROSUCCINIC ACID[3] |

| InChI Key | QEGKXSHUKXMDRW-UWTATZPHSA-N[4][5] |

| Canonical SMILES | C(--INVALID-LINK--Cl)C(=O)O[4][5] |

Table 2: Physicochemical Properties of (R)-2-Chlorosuccinic Acid

| Property | Value |

| Melting Point | 150-153 °C[3] |

| Storage Temperature | 2-8°C[3] |

| Hydrogen Bond Donor Count | 2[4] |

| Hydrogen Bond Acceptor Count | 4[4] |

| Rotatable Bond Count | 3[4] |

| Topological Polar Surface Area | 74.6 Ų[4] |

| Complexity | 133[4] |

Synthesis of (R)-2-Chlorosuccinic Acid

A common method for the preparation of (R)-2-chloroalkanoic acids with high enantiomeric purity is the diazotization of the corresponding (R)-2-amino acids. The synthesis of (R)-2-chlorosuccinic acid can be achieved from D-aspartic acid.[3] The reaction proceeds with an overall retention of configuration due to a double inversion mechanism that involves an unstable α-lactone intermediate.

Experimental Protocol: Synthesis of (R)-2-Chlorosuccinic Acid from D-Aspartic Acid

This protocol is based on the general method for the diazotization of α-amino acids.[6]

Materials and Reagents:

-

D-Aspartic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO2)

-

Sodium Carbonate (Na2CO3)

-

Deionized Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve D-aspartic acid in 5 N hydrochloric acid.[6] Cool the solution to 0-5 °C using an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred D-aspartic acid solution over several hours, ensuring the temperature is maintained between 0-5 °C. The slow addition is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional period. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

-

Extraction: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent like diethyl ether. Repeat the extraction multiple times to ensure complete recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-chlorosuccinic acid.

-

Purification: The crude product can be further purified by recrystallization from water to remove any remaining impurities and achieve high enantiomeric purity.[6]

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

Handle concentrated hydrochloric acid and sodium nitrite with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The diazotization reaction can be exothermic and produce nitrogen oxides; therefore, slow and controlled addition of sodium nitrite is essential.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of (R)-2-chlorosuccinic acid.

Caption: Experimental workflow for the synthesis of (R)-2-chlorosuccinic acid.

Logical Relationship as a Chiral Building Block

(R)-2-chlorosuccinic acid serves as a versatile chiral synthon for the synthesis of more complex, enantiomerically pure molecules.

Caption: Logical relationship of (R)-2-chlorosuccinic acid as a chiral synthon.

Applications

(R)-2-chlorosuccinic acid is a valuable intermediate in various chemical processes.[7] Its primary application lies in its use as a starting material for the synthesis of other compounds, particularly in the pharmaceutical and agrochemical industries.[2][7] The presence of a chiral center and multiple functional groups allows for the creation of diverse and complex molecular architectures. It is also utilized as a chiral resolving agent in research to separate and analyze chiral compounds.[2]

References

- 1. echemi.com [echemi.com]

- 2. Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID | lookchem [lookchem.com]

- 3. (R)-2-CHLOROSUCCINIC ACID | 3972-40-5 [chemicalbook.com]

- 4. Chlorosuccinic acid, (R)- | C4H5ClO4 | CID 107520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

The Discovery and Enduring Significance of Chlorosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosuccinic acid, a halogenated derivative of the Krebs cycle intermediate succinic acid, holds a significant place in the history of organic chemistry. Its discovery was pivotal to the understanding of stereochemistry, particularly the concept of nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of chlorosuccinic acid. It includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for its landmark syntheses, and visualizations of the reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction

2-Chlorosuccinic acid (2-chlorobutanedioic acid) is a C4-dicarboxylic acid characterized by a chlorine atom at the α-position.[1] This seemingly simple molecule played a crucial role in the development of stereochemistry, serving as a key intermediate in the experiments that led to the discovery of the Walden inversion.[2][3] Its chirality and reactivity have made it a valuable building block in organic synthesis. This guide will delve into the historical context of its discovery, provide detailed synthetic procedures, and present its key physicochemical data in a structured format.

The Historical Context: Unraveling Stereochemistry

The story of chlorosuccinic acid is intrinsically linked to the groundbreaking work of German chemist Paul Walden. In 1896, Walden demonstrated the ability to interconvert enantiomers of malic acid through a series of reactions involving chlorosuccinic acid.[2][4][5] This cycle of reactions, now famously known as the Walden inversion, provided the first clear evidence that the spatial arrangement of atoms in a molecule could be inverted during a chemical transformation.[2][3]

Prior to Walden's seminal work, a publication by Tilden and Marshall in the Journal of the Chemical Society in 1895 described the synthesis of chlorosuccinic acid, indicating its existence in the chemical literature before its pivotal role in stereochemistry was understood.[6]

The Walden cycle demonstrated that the reaction of (-)-malic acid with phosphorus pentachloride (PCl5) yielded (+)-chlorosuccinic acid.[4] Subsequent treatment of (+)-chlorosuccinic acid with silver oxide (Ag2O) regenerated malic acid, but this time as the (+) enantiomer.[4] This inversion of stereochemistry at the chiral center was a landmark discovery, profoundly influencing the understanding of reaction mechanisms, particularly nucleophilic substitution reactions (SN2).[2][7]

Physicochemical Properties of Chlorosuccinic Acid

A comprehensive collection of the physical and chemical properties of chlorosuccinic acid is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C4H5ClO4 | [8] |

| Molecular Weight | 152.53 g/mol | [8] |

| Appearance | White crystalline solid | [9] |

| Melting Point | 150-153 °C | [1][10] |

| Boiling Point | 235.8 °C at 760 mmHg | [1] |

| Density | 1.595 g/cm3 | [1] |

| Solubility in Water | 180 g/L at 20 °C | [11] |

| pKa | 2.71 ± 0.23 | [11] |

| Refractive Index | 1.509 | [1] |

| Vapor Pressure | 0.017 mmHg at 25 °C | [1] |

| InChI | InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | [12] |

| InChIKey | QEGKXSHUKXMDRW-UHFFFAOYSA-N | [12] |

| SMILES | C(C(C(=O)O)Cl)C(=O)O | [12] |

| CAS Number | 16045-92-4 (racemic), 4198-33-8 ((S)-enantiomer), 3972-40-5 ((R)-enantiomer) | [8][9] |

Key Synthetic Protocols

This section provides detailed experimental protocols for two historically and practically significant methods of synthesizing chlorosuccinic acid.

The Walden Synthesis: From (-)-Malic Acid

This protocol describes the classic synthesis of (+)-chlorosuccinic acid from (-)-malic acid as performed in the Walden inversion experiments.

Reaction: (-)-Malic Acid + PCl5 → (+)-Chlorosuccinic Acid + POCl3 + HCl

Materials:

-

(-)-Malic acid

-

Phosphorus pentachloride (PCl5)

-

Anhydrous diethyl ether

-

Ice bath

-

Round-bottom flask with reflux condenser and drying tube

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend (-)-malic acid in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus pentachloride in small portions to the stirred suspension. The addition should be controlled to manage the evolution of hydrogen chloride gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it over crushed ice to decompose the excess PCl5 and phosphorus oxychloride.

-

Separate the ethereal layer using a separatory funnel.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the ethereal extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

The resulting crude (+)-chlorosuccinic acid can be purified by recrystallization from a suitable solvent system, such as chloroform-petroleum ether.

Stereospecific Synthesis from (S)-Aspartic Acid

This modern protocol provides a method for the stereospecific synthesis of (S)-(-)-chlorosuccinic acid from (S)-(+)-aspartic acid.

Reaction: (S)-Aspartic Acid + NaNO2 + HCl → (S)-Chlorosuccinic Acid + N2 + H2O + NaCl

Materials:

-

(S)-(+)-Aspartic acid

-

Sodium nitrite (B80452) (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Demineralized water

-

Ice-salt bath

-

Jacketed reaction vessel with overhead stirrer and temperature probe

-

Buchner funnel and filter flask

Procedure:

-

Suspend (S)-(+)-aspartic acid and sodium chloride in demineralized water in a jacketed reaction vessel.[13]

-

Cool the vigorously stirred mixture to -5 °C using an ice-salt bath.[13][14]

-

Slowly add concentrated hydrochloric acid while maintaining the temperature at -5 °C.[13][14]

-

In a separate vessel, prepare a solution of sodium nitrite in demineralized water.

-

Add the sodium nitrite solution dropwise to the aspartic acid suspension over a period of approximately 2 hours, ensuring the temperature does not rise above 0 °C.[13][15] Vigorous gas evolution (N2) will be observed.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Cool the mixture to -15 °C to precipitate the (S)-(-)-chlorosuccinic acid.[13]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of ice-cold water.

-

Dry the product under vacuum at a temperature not exceeding 40 °C. The yield of (S)-(-)-chlorosuccinic acid is typically in the range of 70-85%.[13][14]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.

Caption: The Walden Inversion Cycle.

Caption: Synthesis from (S)-Aspartic Acid.

Conclusion